molecular formula C14H17NO5 B13006388 1-(2,3-Dimethoxybenzyl)-5-oxopyrrolidine-2-carboxylic acid

1-(2,3-Dimethoxybenzyl)-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B13006388
M. Wt: 279.29 g/mol
InChI Key: HOFDYWVKYYBZCD-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxybenzyl)-5-oxopyrrolidine-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a dimethoxybenzyl group attached to a pyrrolidine ring

Preparation Methods

The synthesis of 1-(2,3-Dimethoxybenzyl)-5-oxopyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,3-dimethoxybenzyl chloride with pyrrolidine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF) at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2,3-Dimethoxybenzyl)-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,3-Dimethoxybenzyl)-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxybenzyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

1-(2,3-Dimethoxybenzyl)-5-oxopyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H17NO5/c1-19-11-5-3-4-9(13(11)20-2)8-15-10(14(17)18)6-7-12(15)16/h3-5,10H,6-8H2,1-2H3,(H,17,18)

InChI Key

HOFDYWVKYYBZCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CN2C(CCC2=O)C(=O)O

Origin of Product

United States

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